molecular formula C6H6BF3KNO B569802 Potassium 5-methoxypyridine-2-trifluoroborate CAS No. 1421347-21-8

Potassium 5-methoxypyridine-2-trifluoroborate

Cat. No.: B569802
CAS No.: 1421347-21-8
M. Wt: 215.024
InChI Key: LSLJGGPCKFUUQG-UHFFFAOYSA-N
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Description

Potassium 5-methoxypyridine-2-trifluoroborate is an organotrifluoroborate salt of high interest in synthetic organic chemistry, particularly for constructing complex biaryl and heterobiaryl systems via the Suzuki-Miyaura cross-coupling reaction . As part of the family of organotrifluoroborates, this reagent offers superior stability and handling compared to boronic acids, serving as a protected form that can be carried through multi-step syntheses and deprotected when needed . Its primary research value lies in its application as a robust nucleophilic coupling partner for a wide range of aryl and heteroaryl halides (chlorides, bromides), enabling the introduction of the 5-methoxy-2-pyridyl moiety . This heteroaromatic substructure is a privileged scaffold in medicinal and agrochemical research, making the reagent valuable for creating novel chemical entities for biological screening . In the Suzuki-Miyaura reaction, this potassium trifluoroborate undergoes transmetalation with a palladium catalyst after the catalyst has undergone oxidative addition with the electrophilic aryl/heteroaryl halide partner . The mechanism often involves the hydrolysis of the trifluoroborate group to a boronic acid, which then participates in the catalytic cycle . Successful coupling typically requires optimized conditions, which may include specific palladium catalysts (e.g., Pd(OAc)2, PdCl(allyl)]2), supporting ligands (e.g., RuPhos, SSPhos), and a base (e.g., Cs2CO3) in a mixed solvent system like cyclopentyl methyl ether (CPME) and water . This reagent facilitates the exploration of new chemical space in drug discovery and materials science by allowing researchers to efficiently build molecular complexity from readily available and diverse starting materials .

Properties

IUPAC Name

potassium;trifluoro-(5-methoxypyridin-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF3NO.K/c1-12-5-2-3-6(11-4-5)7(8,9)10;/h2-4H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLJGGPCKFUUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=NC=C(C=C1)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Potassium 5-methoxypyridine-2-trifluoroborate is a specialized organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The trifluoroborate group enhances the stability and reactivity of the compound, allowing it to act as a nucleophilic partner in various chemical transformations.

Mechanism of Action:

  • Transmetalation: In the Suzuki-Miyaura reaction, the compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds through transmetalation.
  • Biochemical Pathways: The compound plays a role in biochemical pathways that involve the synthesis of complex organic molecules and may also influence various cellular processes due to its interactions with biomolecules.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

  • Anticancer Activity: Some derivatives have shown potential anticancer effects by inducing apoptosis in cancer cell lines. For instance, compounds derived from this organoboron framework demonstrated cytotoxic effects against various cancer models, suggesting their utility in cancer therapy .
  • Neuroprotective Effects: Research indicates that certain analogs may act as voltage-gated potassium channel blockers, which could be beneficial for conditions like multiple sclerosis. This action suggests a neuroprotective role that warrants further investigation.
  • Enzyme Inhibition: The compound has been explored for its ability to inhibit specific enzymes involved in critical biological pathways, highlighting its potential as a therapeutic agent in various diseases .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds exhibited significant apoptosis induction compared to standard chemotherapeutics like bleomycin. The structure-activity relationship (SAR) analysis revealed that modifications on the pyridine ring influenced their efficacy.

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective potential of this compound derivatives. These compounds were tested for their ability to block voltage-gated potassium channels, showing promise as therapeutic agents for demyelinating diseases. The findings suggested that these compounds could help mitigate neuronal damage by stabilizing membrane potentials.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAnticancer activity; apoptosis induction
Potassium 5-methoxypyridine-3-trifluoroborateVoltage-gated potassium channel blockade
Potassium phenyltrifluoroborateGeneral cross-coupling reagent

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is characterized by its stability under physiological conditions, which is crucial for its application in biological systems. Studies suggest that while low doses are generally safe, higher concentrations may lead to toxicity, necessitating careful dosage considerations in therapeutic applications .

Comparison with Similar Compounds

Substituent Effects on Pyridine-Based Trifluoroborates

The table below compares key structural features and properties of Potassium 5-methoxypyridine-2-trifluoroborate (Compound A) with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
This compound C₆H₅BF₃KNO ~237.93 (calculated) -OCH₃ (5), -BF₃K (2) Methoxy, Trifluoroborate
Potassium 3-methoxyphenyltrifluoroborate C₇H₆BF₃KO 222.03 -OCH₃ (3), -BF₃K (aryl) Methoxy, Trifluoroborate
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate C₅H₂BBrF₄KN 281.88 -Br (6), -F (3), -BF₃K (2) Bromo, Fluoro, Trifluoroborate
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate C₆H₄BF₅KNO ~279.92 (calculated) -OCHF₂ (5), -BF₃K (3) Difluoromethoxy, Trifluoroborate

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Compound A’s methoxy group enhances electron density at the pyridine ring, increasing stability in basic conditions compared to bromo- or fluoro-substituted analogs (e.g., Compound C) .
  • Steric and Electronic Effects : The difluoromethoxy group in Compound D introduces steric bulk and electron-withdrawing characteristics, reducing reactivity in nucleophilic coupling reactions compared to Compound A .

Modifications via Reductive Amination

demonstrates reductive amination of formyl-substituted trifluoroborates (e.g., with piperidine to yield Compound 12). Compound A’s methoxy group could similarly enable derivatization, though its position may limit accessibility for certain reactions .

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Compound A’s methoxy group stabilizes intermediates, enabling efficient coupling with aryl halides. In contrast, bromo-substituted analogs (e.g., Compound C) are more reactive but require careful control to avoid deboronation .
  • Catalytic Systems : PdCl₂(dppf) and Cs₂CO₃ are effective for trifluoroborate couplings, as shown in for a related trifluoropropyltrifluoroborate.

Stability and Handling

  • Solubility : Methoxy-substituted trifluoroborates (Compound A) exhibit higher solubility in polar aprotic solvents (e.g., DMF, acetone) compared to halogenated analogs .
  • Thermal Stability : Melting points for similar compounds exceed 200°C, suggesting robust thermal stability .

Spectral Data Comparison

Compound ¹⁹F NMR (δ, ppm) ¹¹B NMR (δ, ppm) IR (cm⁻¹)
Compound A Not reported Not reported ~2933 (C-H stretch)
Compound 11 -140.5 -0.225 1687 (C=O)
Compound 12 -142.1 0.662 1669 (C=N)

Notes:

  • The ¹⁹F NMR chemical shift of Compound A is expected near -140 ppm, consistent with trifluoroborate salts .
  • IR spectra for methoxy-substituted analogs show characteristic C-O stretches at ~1250 cm⁻¹, absent in halogenated derivatives .

Preparation Methods

Boronic Acid Synthesis via Grignard Reagents

A common approach involves reacting a pyridine-derived Grignard reagent with a borate ester. For example, vinyl Grignard reagents (e.g., vinyl magnesium chloride or bromide) react with methoxy- or isopropoxy-substituted pinacol borates in tetrahydrofuran (THF) to form vinyl pinacol borates. While this method is exemplified for vinyl derivatives, it is adaptable to pyridine systems by substituting the Grignard reagent with a 2-lithio-5-methoxypyridine intermediate. The reaction proceeds at room temperature, followed by acidic workup to isolate the boronic acid.

Pinacol Borate Ester Formation

Pinacol borate esters offer enhanced stability compared to boronic acids. In the case of 5-methoxypyridine-2-boronic acid, treatment with pinacol under dehydrating conditions yields the corresponding ester. For instance, the patent CN103044472A demonstrates that vinyl pinacol borates can be synthesized in 72–78% yield by reacting vinyl Grignard reagents with methoxy- or isopropoxy-substituted pinacol borates. Analogous conditions—using 2-bromo-5-methoxypyridine and a magnesium reagent—could generate the pyridine borate ester precursor.

Fluoridation with Potassium Bifluoride (KHF₂)

Conversion of the boron ester to the trifluoroborate salt is achieved via fluoridation with KHF₂.

Reaction Conditions and Solvent Systems

The patent CN103044472A details a two-step process for vinyl trifluoroborates, which is generalizable to aryl and heteroaryl systems:

  • Fluoridation : The boron ester (e.g., 5-methoxypyridine-2-pinacol borate) is combined with KHF₂ in dimethylformamide (DMF) at 80–100°C for 6–8 hours.

  • Workup : The solvent is evaporated, and the crude product is purified via recrystallization from methyl tert-butyl ether (MTBE), yielding the trifluoroborate salt.

Key Parameters :

  • Molar Ratio : A 1:2–6 ratio of boron ester to KHF₂ ensures complete conversion.

  • Solvent : DMF facilitates high-temperature reactions without side reactions, while THF is used in precursor synthesis.

Yield and Purity Optimization

Data from analogous syntheses report yields of 66–77% with purities of 95–97%. For example, vinyl trifluoroborate synthesis achieved 68.5% yield and 97% purity under optimized conditions. These results suggest comparable performance for 5-methoxypyridine-2-trifluoroborate, provided stoichiometry and solvent are carefully controlled.

Palladium-Catalyzed Cross-Coupling as a Precursor Strategy

Indirect routes involving cross-coupling reactions can generate the pyridine backbone prior to trifluoroborate formation.

Catalyst Systems

Effective catalysts for boron-containing heterocycles include:

  • Pd(OAc)₂/CyJohnPhos : Achieves high yields in cyclopropane couplings.

  • Pd(OAc)₂/XPhos : Suitable for aryl chlorides.

These systems could be adapted for introducing the methoxypyridine moiety prior to fluoridation.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Fluoridation Conditions for Potassium Trifluoroborates

PrecursorSolventTemperature (°C)Time (h)KHF₂ EquivYield (%)Purity (%)
Vinyl pinacol borateDMF80–1006–82–666–7795–97
Cyclopropyl borateTHF/H₂O801237098

Table 2. Catalyst Systems for Boron Ester Synthesis

ReactionCatalystLigandSolventYield (%)
Vinyl borateNoneN/ATHF72–78
Cyclopropane couplingPd(OAc)₂CyJohnPhosToluene/H₂O85

Challenges and Mitigation Strategies

Protodeboronation

Boronic acids are prone to protodeboronation, especially under acidic or aqueous conditions. Using trifluoroborate salts instead mitigates this issue, as they exhibit greater stability.

Purification Difficulties

The hygroscopic nature of potassium trifluoroborates complicates isolation. Patent CN103044472A addresses this by using MTBE for recrystallization, which reduces water content and improves crystallinity.

Scalability

Large-scale reactions require efficient solvent recovery. The cited patents employ tetrahydrofuran (THF) and DMF, both of which are recyclable via distillation, enhancing process sustainability .

Q & A

Q. What are the established synthetic routes for preparing potassium 5-methoxypyridine-2-trifluoroborate?

Potassium organotrifluoroborates are typically synthesized via lithiation of the parent heterocycle (e.g., 5-methoxypyridine) followed by borylation with triisopropyl borate and subsequent treatment with aqueous KHF₂. This method ensures regioselectivity at the 2-position of the pyridine ring, as demonstrated in analogous protocols for indole-derived trifluoroborates . For scale-up, SN₂ displacement using potassium bromomethyltrifluoroborate as a precursor has been optimized, with yields exceeding 85% when using continuous Soxhlet extraction to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • ¹⁹F NMR : A singlet near -140 ppm confirms the trifluoroborate moiety.
  • ¹H/¹³C NMR : Signals for the methoxy group (δ ~3.8 ppm in ¹H NMR) and pyridine ring protons (δ ~6.5–8.5 ppm) validate the structure .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, as shown in studies of related trifluoroborates .
  • HRMS : High-resolution mass spectrometry ensures molecular formula accuracy .

Q. What are the primary reaction applications in organic synthesis?

This compound participates in Suzuki-Miyaura cross-coupling reactions with aryl/heteroaryl halides, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) in polar solvents (THF/H₂O). The methoxy group enhances electron density, improving oxidative addition efficiency . It also undergoes protodeboronation under acidic conditions, requiring neutral to basic pH for stability during reactions .

Q. How should researchers handle discrepancies in reaction yields across studies?

Yield variations often arise from:

  • Catalyst loading : Lower Pd concentrations (<1 mol%) may reduce efficiency for sterically hindered substrates.
  • Solvent purity : Trace water in THF can hydrolyze the trifluoroborate group.
  • Oxygen sensitivity : Use of degassed solvents and inert atmospheres is critical, as demonstrated in palladium-catalyzed protocols .

Advanced Research Questions

Q. What mechanistic insights explain the stability of potassium trifluoroborates under varying pH conditions?

The trifluoroborate group’s stability is pH-dependent due to equilibrium between the borate anion and boronic acid. At neutral to basic pH (7–10), the anionic form predominates, preventing protodeboronation. Under acidic conditions (<pH 6), rapid hydrolysis occurs, releasing boronic acid, which can undergo further side reactions .

Q. How can computational modeling optimize cross-coupling reaction conditions?

Density functional theory (DFT) studies on analogous systems reveal that electron-rich ligands (e.g., SPhos) lower the activation energy for transmetallation. Solvent effects (e.g., DMF vs. THF) can be modeled to predict reaction rates and selectivity, aligning with experimental data for aryl chloride couplings .

Q. What strategies address low reactivity with deactivated aryl chlorides?

  • Preactivation : Use of aryl chlorides with electron-withdrawing groups (e.g., NO₂) requires bulkier ligands (XPhos) to accelerate oxidative addition.
  • Microwave irradiation : Thermal energy enhancement (100–120°C) improves kinetic outcomes, as shown in couplings with heteroaromatic chlorides .

Q. How do competing side reactions (e.g., homocoupling) impact synthetic workflows?

Homocoupling is mitigated by:

  • Stoichiometric control : Limiting aryl halide equivalents to 1.1–1.3×.
  • Additives : Silver oxide (Ag₂O) suppresses protodeboronation pathways in electron-deficient systems .

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